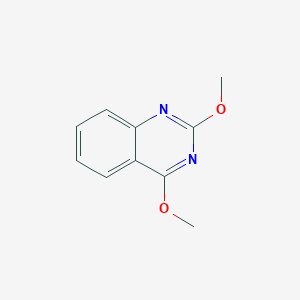

2,4-Dimethoxyquinazoline

Descripción general

Descripción

2,4-Dimethoxyquinazoline belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .

Molecular Structure Analysis

The molecular formula of this compound is C10H10N2O2 . It consists of a quinazoline core, which is made up of two fused six-member aromatic rings, a benzene ring and a pyrimidine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 190.2 . The InChI Code is 1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 .Aplicaciones Científicas De Investigación

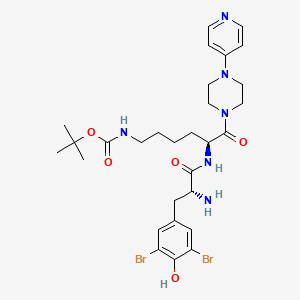

Alpha-Adrenoceptor Antagonists and Antihypertensive Agents

2,4-Dimethoxyquinazoline derivatives have been extensively studied for their potential as alpha-adrenoceptor antagonists and antihypertensive agents. Research conducted by Campbell et al. (1987) synthesized a series of 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6, 7-dimethoxyquinazoline derivatives. These compounds showed significant binding affinity for alpha 1-adrenoceptors, indicating their potential for treating hypertension (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).

Antimalarial Drug Lead

6,7-Dimethoxyquinazoline-2,4-diamines, a class of compounds derived from this compound, have shown promising antimalarial activity. Mizukawa et al. (2021) synthesized and evaluated about 150 different 6,7-dimethoxyquinazoline-2,4-diamines. They discovered compounds with high antimalarial activity, marking them as potential antimalarial drug leads (Mizukawa et al., 2021).

Selective Inhibition of VEGFR-2 Tyrosine Kinase

Garofalo et al. (2011) explored the impact of substituting 6,7-dimethoxyquinazoline derivatives with aryloxy groups. These compounds emerged as selective inhibitors of the VEGFR-2 tyrosine kinase enzyme, with significant potential in treating cancer (Garofalo, Goossens, Six, Lemoine, Ravez, Farce, & Depreux, 2011).

Inhibitor of Histone Lysine Methyltransferase G9a

Liu et al. (2009) discovered that 2,4-diamino-6,7-dimethoxyquinazoline derivatives are potent and selective inhibitors of G9a, a histone lysine methyltransferase. This finding is significant for understanding chromatin remodeling and has implications for cancer research (Liu, Chen, Allali-Hassani, Quinn, Wasney, Dong, Barsyte, Kozieradzki, Senisterra, Chau, Siarheyeva, Kireev, Jadhav, Herold, Frye, Arrowsmith, Brown, Simeonov, Vedadi, & Jin, 2009).

Synthesis and Antihypertensive Activity

Sekiya et al. (1983) developed a series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives, evaluating their antihypertensive activity. This research contributes to the understanding of the structure-activity relationship in antihypertensive drug development (Sekiya, Hiranuma, Hata, Mizogami, Hanazuka, & Yamada, 1983).

Efficient Synthesis Using Carbon Dioxide

Patil et al. (2008) developed a protocol for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives, including 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione, using carbon dioxide. This method offers a green chemistry approach to synthesizing key intermediates for various drugs (Patil, Tambade, Jagtap, & Bhanage, 2008).

Direcciones Futuras

Mecanismo De Acción

Target of Action

2,4-Dimethoxyquinazoline primarily targets histone lysine methyltransferase (HKMT) , specifically G9a . G9a is involved in epigenetic regulation via the installation of histone methylation marks . Overexpression of G9a has been found in many types of cancer and is associated with a poor prognosis .

Mode of Action

This compound interacts with G9a by acting as a substrate competitive inhibitor . This means it competes with the natural substrate of G9a for binding, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the methylation of histone H3 at lysine 9 (H3K9), a mark associated with gene repression .

Biochemical Pathways

The inhibition of G9a affects the epigenetic regulation pathways . Specifically, it impacts the methylation status of histone H3 at lysine 9 (H3K9). Mono-methylation of H3K9 is associated with permissive chromatin, while di- and tri-methylation label a repressed chromatin state . Therefore, the inhibition of G9a can lead to changes in gene expression patterns, potentially reversing the gene repression associated with diseases like cancer .

Pharmacokinetics

Similar quinazoline derivatives have been optimized forin vivo work , suggesting that they may have favorable pharmacokinetic properties .

Result of Action

The inhibition of G9a by this compound can lead to changes in gene expression patterns . This can potentially reverse the gene repression associated with diseases like cancer . In addition, some quinazoline derivatives have shown potent antiproliferative activities against a panel of three tumor cell lines and a good inhibitory effect against the adhesion and migration of human umbilical vein endothelial cells (HUVECs) .

Propiedades

IUPAC Name |

2,4-dimethoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZMPNMUBCAPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313337 | |

| Record name | 2,4-Dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2050-42-2 | |

| Record name | 2,4-Dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

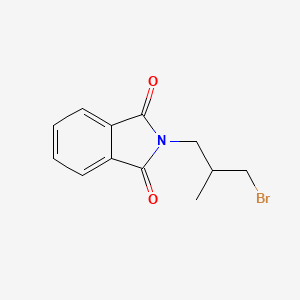

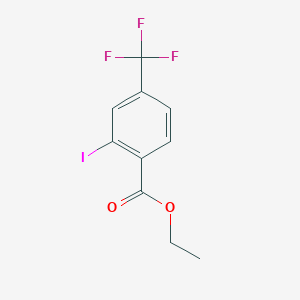

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

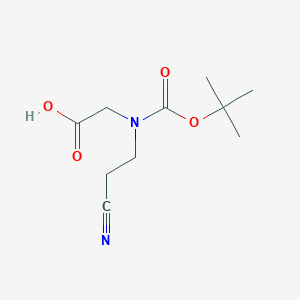

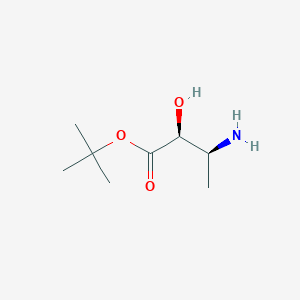

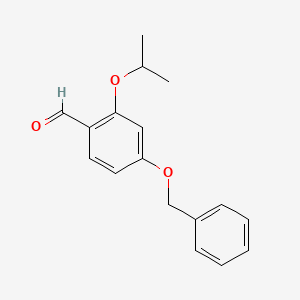

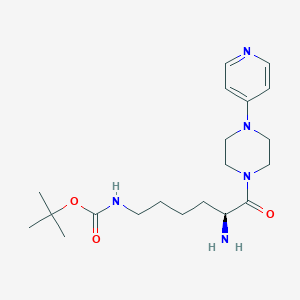

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,6R,6aR)-octahydrocyclopenta[b]pyrrol-6-ol hydrochloride](/img/structure/B3114729.png)

![(3R,3aR,6S,6aS)-6-[tert-butyl(dimethyl)silyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B3114804.png)

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)

![Tert-butyl 4-[(4-methylpiperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B3114818.png)